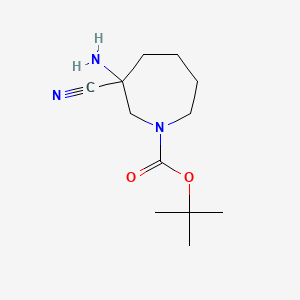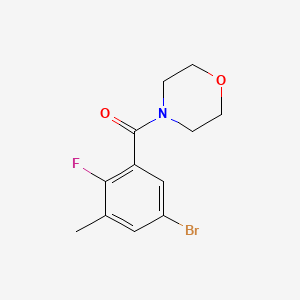
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H13BrFNO2 and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, along with a morpholino group attached to a methanone moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Morpholino Addition: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and catalysts.
Efficient morpholino addition: Utilizing continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the morpholino group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-fluoro-3-methylphenyl)(piperidino)methanone
- (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidino)methanone
- (5-Bromo-2-fluoro-3-methylphenyl)(azepano)methanone
Uniqueness
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of bromine, fluorine, and morpholino groups enhances its potential as a versatile intermediate in chemical synthesis and pharmaceutical research.
特性
分子式 |
C12H13BrFNO2 |
|---|---|
分子量 |
302.14 g/mol |
IUPAC名 |
(5-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO2/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |
InChIキー |
SGDVZWGHRIOFIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
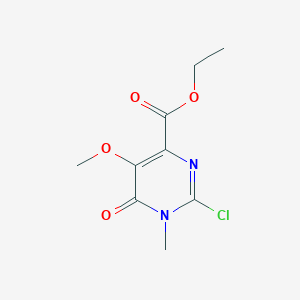

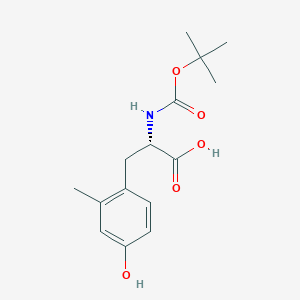
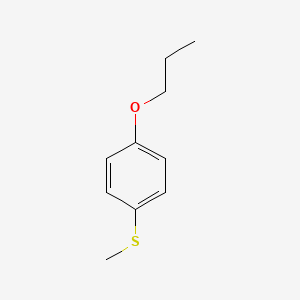
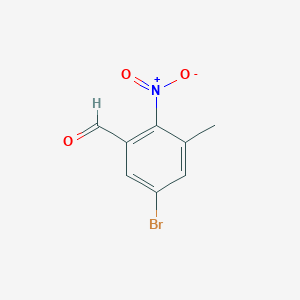
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)


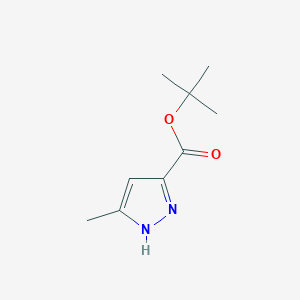
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
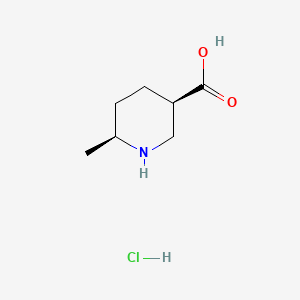
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
